molecular formula C29H26N2O9S B11580792 ethyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11580792
M. Wt: 578.6 g/mol
InChI Key: WJGKQJPFFPNBJA-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a pyrrole ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the benzofuran, pyrrole, and thiazole rings. One common method for synthesizing benzofuran derivatives involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening to identify the best catalysts and solvents, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets and pathways. For example, the compound may inhibit specific enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied .

Properties

Molecular Formula

C29H26N2O9S

Molecular Weight

578.6 g/mol

IUPAC Name

ethyl 2-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H26N2O9S/c1-6-39-28(35)26-14(2)30-29(41-26)31-22(16-12-19(36-3)25(38-5)20(13-16)37-4)21(24(33)27(31)34)23(32)18-11-15-9-7-8-10-17(15)40-18/h7-13,22,33H,6H2,1-5H3

InChI Key

WJGKQJPFFPNBJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=C(C(=C5)OC)OC)OC)C

Origin of Product

United States

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